molecular formula C12H13ClF3NO B13007830 3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine

3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine

Cat. No.: B13007830
M. Wt: 279.68 g/mol
InChI Key: PHGAJOZPKAONPM-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the phenylpiperidine class of compounds, a structural motif frequently explored for its potential biological activity. The molecular structure incorporates both a chloro and a trifluoromethoxy substituent on the phenyl ring, functional groups commonly used in drug design to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets. While specific biological data for this exact compound is limited in the public domain, its core structure is recognized as a valuable building block in drug discovery. Piperidine derivatives are extensively investigated for their interactions with the central nervous system . Furthermore, structurally similar compounds containing the piperidine moiety and trifluoromethoxy-phenyl group are being researched in preclinical studies for various disorders, highlighting the therapeutic potential of this chemical class . As a research chemical, this compound serves as a key synthetic intermediate for developing novel active molecules. Researchers utilize it to build more complex structures for high-throughput screening and to establish structure-activity relationships (SAR). It is strictly for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for research reference purposes.

Properties

Molecular Formula

C12H13ClF3NO

Molecular Weight

279.68 g/mol

IUPAC Name

3-[2-chloro-5-(trifluoromethoxy)phenyl]piperidine

InChI

InChI=1S/C12H13ClF3NO/c13-11-4-3-9(18-12(14,15)16)6-10(11)8-2-1-5-17-7-8/h3-4,6,8,17H,1-2,5,7H2

InChI Key

PHGAJOZPKAONPM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=C(C=CC(=C2)OC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Trifluoromethoxy-Substituted Aromatics

  • Chlorination of trifluoromethoxy-substituted pyridines or benzenes is a key step to introduce the 2-chloro substituent.
  • Vapour-phase chlorination of 3-trifluoromethylpyridine analogues at 300–450°C with chlorine gas yields 2-chloro-5-trifluoromethylpyridine selectively, which is a close analogue to the trifluoromethoxy derivative.
  • The reaction conditions include the use of diluents such as nitrogen or steam and sometimes ultraviolet radiation or free-radical initiators to promote chlorination.
  • Yields of chlorinated products can reach approximately 60–70% with manageable by-products.

Synthesis of Trifluoromethoxy-Substituted Phenols or Pyridines

  • Trifluoromethoxy groups are introduced via nucleophilic aromatic substitution or by using trifluoromethoxy reagents on suitable phenol or pyridine precursors.
  • The phenyl ring bearing the trifluoromethoxy group is then functionalized further for coupling with piperidine.

Formation of the Piperidine Moiety Attached to the Aromatic Ring

Nucleophilic Substitution with Piperidine

  • A common approach involves nucleophilic substitution of a halogenated aromatic compound (e.g., 2-chloro-5-(trifluoromethoxy)phenyl halide) with piperidine to form the corresponding 3-(2-chloro-5-(trifluoromethoxy)phenyl)piperidine.
  • This reaction typically proceeds under mild heating in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Multi-Step Pyridine to Piperidine Reduction and Functionalization

  • A patented method for related compounds (4-[4-(trifluoromethoxy)phenoxyl]piperidine) involves:

    • Formation of N-benzylated pyridinium salts from the corresponding pyridine and benzyl halides.
    • Reduction of these salts to tetrahydropyridine intermediates using sodium borohydride at controlled temperatures (0–15°C).
    • Catalytic hydrogenation in the presence of acid to form piperidinium salts.
    • Final treatment with alkali to yield the piperidine derivative.
  • This method offers high yields (up to 99%) and high purity (above 96%) with relatively simple operation and good control over impurities.

Detailed Example of a Preparation Method (Adapted from Patent CN105461617A)

Step Reagents/Conditions Description Yield & Purity
1 4-[4-(trifluoromethoxy)phenoxyl]pyridine + benzyl halide Formation of N-benzyl pyridinium salt Not specified
2 Sodium borohydride in THF, 0–15°C Reduction to N-benzyl tetrahydropyridine intermediate High yield, controlled temperature to avoid impurities
3 Acid + hydrogen source + catalyst Catalytic hydrogenation to piperidinium salt Efficient conversion
4 Alkali treatment Formation of final piperidine compound Yield: 99%, Purity: 96.1%
  • The process includes solvent removal, extraction, crystallization, and purification steps to ensure product quality.

Alternative Synthetic Routes and Side Reactions

  • In related syntheses involving piperidine and chlorinated trifluoromethyl-substituted benzoic acid derivatives, side products such as (2-chloro-3-nitro-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone can form due to alternative nucleophilic attack sites.
  • Careful control of reaction conditions and stoichiometry is necessary to minimize such side products.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Pyridinium salt reduction and hydrogenation 4-[4-(trifluoromethoxy)phenoxyl]pyridine Benzyl halide, NaBH4, acid, H2, alkali 0–15°C reduction, catalytic hydrogenation High yield, purity, scalable Requires multiple steps, catalyst handling
Vapour-phase chlorination 3-trifluoromethylpyridine Cl2, diluent, UV or heat 300–450°C Selective chlorination, good yield High temperature, handling chlorine gas
Nucleophilic substitution with piperidine Halogenated trifluoromethoxyphenyl derivative Piperidine, solvent Mild heating Direct, simple Possible side reactions, purification needed

Research Findings and Practical Considerations

  • The pyridinium salt reduction method is preferred for its high yield and purity, especially when preparing piperidine derivatives with trifluoromethoxy substituents.
  • Vapour-phase chlorination is effective for preparing chlorinated trifluoromethylpyridines, which can be precursors for further functionalization.
  • Side reactions involving nucleophilic attack at undesired sites can be minimized by controlling reaction parameters and reagent purity.
  • The choice of solvents, temperature control, and purification techniques (e.g., crystallization, extraction) critically affect the final product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine with structurally or functionally related piperidine derivatives, focusing on substituent effects, synthesis routes, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Reported Activity/Use
3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine C₁₂H₁₃ClF₃NO 285.69 2-Cl, 5-OCF₃ on phenyl ring Likely via Buchwald coupling Not explicitly stated (probable CNS or agrochemical applications)
3-(1-Piperidyl)-4-trifluoromethoxybenzaldehyde (55b) C₁₃H₁₄F₃NO₂ 289.25 4-OCF₃, 3-piperidine on benzaldehyde Buchwald coupling of piperidine with aryl halide Intermediate for antitubercular nitroimidazoles
2-Chloro-5-(trifluoromethyl)pyrazine C₅H₂ClF₃N₂ 182.53 2-Cl, 5-CF₃ on pyrazine ring Not specified Agrochemical research (similar to furyloxyfen )
(2S,3S)-3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine C₂₀H₁₉F₆NO 403.36 3,5-bis(CF₃) on benzyloxy, 2-phenyl Multi-step functionalization of piperidine High-cost specialty chemical (research use)
IACS-10759 C₂₅H₂₄F₃N₅O₄S₂ 631.62 Piperidine linked to triazole-oxadiazole and OCF₃ phenyl Multi-step coupling and cyclization OXPHOS complex I inhibitor (anticancer)

Key Observations

Substituent Effects: The trifluoromethoxy group in the target compound increases lipophilicity (logP ~2.8 estimated) compared to non-fluorinated analogs, enhancing blood-brain barrier penetration in CNS-targeted drugs . Chlorine at the 2-position may sterically hinder metabolic oxidation, improving stability. In contrast, pyrazine-based analogs (e.g., 2-Chloro-5-(trifluoromethyl)pyrazine) exhibit higher polarity due to the nitrogen-rich aromatic system, favoring agrochemical applications .

Synthesis Complexity :

  • The target compound’s synthesis likely parallels 55b (Table 1), involving Buchwald-Hartwig amination to couple piperidine with the aryl halide precursor . This method contrasts with IACS-10759 , which requires complex triazole-oxadiazole cyclization, resulting in lower yields (15–55% reported for similar intermediates) .

Biological Relevance: Piperidine analogs of phenyltropanes (e.g., 3-(4-chlorophenyl)-2-carbomethoxypiperidine) demonstrate potent dopamine transporter (DAT) inhibition, comparable to tropane derivatives, highlighting the scaffold’s versatility in neuropharmacology . IACS-10759’s bulky substituents and sulfonyl groups shift its activity toward mitochondrial complex I inhibition, illustrating how minor structural changes redirect therapeutic applications .

Physicochemical Properties :

  • The bis(trifluoromethyl) derivative (Table 1, entry 4) has a molecular weight >400 g/mol, which may limit oral bioavailability. In contrast, the target compound’s smaller size (285.69 g/mol) aligns with Lipinski’s rule of five, favoring drug-likeness .

Biological Activity

3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, including interaction with various biological systems, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chloro and trifluoromethoxy group on the phenyl ring. These specific substitutions are critical for its biological activity, influencing its pharmacokinetic and pharmacodynamic properties.

Biological Activity Overview

The biological activity of 3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine has been explored in various contexts, including:

  • Antimicrobial Activity : The presence of the trifluoromethoxy group has been associated with enhanced antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against bacterial strains such as E. coli and S. aureus .
  • Antiviral Potential : Research has shown that piperidine derivatives can act as inhibitors against various viral targets, suggesting that this compound may exhibit similar properties .
  • CNS Activity : The structural similarity to known CNS-active drugs implies potential neuroactive effects. Compounds with similar piperidine scaffolds have shown efficacy as mu-opioid receptor agonists .

Structure-Activity Relationship (SAR)

The SAR studies highlight the significance of the trifluoromethoxy and chloro groups in enhancing biological activity:

Substituent TypeEffect on ActivityReference
TrifluoromethoxyIncreased potency against 5-HT uptake
ChloroEssential for anti-tuberculosis activity
Piperidine RingCritical for neuroactivity

Case Studies

  • Antituberculosis Activity : A study evaluated the anti-tuberculosis efficacy of related compounds, demonstrating that modifications in the piperidine structure significantly impacted activity levels. Compounds retaining both chloro and trifluoromethyl groups showed promising results against Mycobacterium tuberculosis .
  • Cytotoxicity Studies : In vitro studies assessed cytotoxic effects on various cancer cell lines. The compound exhibited variable cytotoxicity, suggesting a need for further optimization to enhance selectivity and reduce toxicity .
  • Inflammatory Response Modulation : The compound's ability to modulate inflammatory pathways was investigated using human monocyte models. Results indicated a concentration-dependent increase in pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine, and what analytical techniques confirm its purity?

  • Methodological Answer : Synthesis can leverage catalytic halogen exchange or high-temperature chlorination strategies, as seen in structurally related trifluoromethylpyridines . For piperidine derivatives, intermediate functionalization (e.g., chlorination at the 2-position of the phenyl ring) followed by cyclization is common . Purity confirmation requires HPLC (≥98% purity threshold) and NMR for structural validation, with mass spectrometry to verify molecular weight .

Q. How should researchers handle and store 3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine to ensure stability?

  • Methodological Answer : Store under inert gas (argon) at –20°C to prevent degradation of the trifluoromethoxy group. Use moisture-resistant containers to avoid hydrolysis. Safety protocols include fume hood use during handling and LC-MS monitoring for decomposition byproducts .

Q. What initial biological screening assays are appropriate for evaluating this compound’s activity?

  • Methodological Answer : Prioritize kinase or phosphatase inhibition assays due to structural similarity to phosphatase-targeting compounds like PF-06465469 . Use in vitro neuronal cell models (e.g., SH-SY5Y) to assess neuroactivity, referencing protocols for trifluoromethylpyridine analogs .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence bioactivity in neurological targets?

  • Methodological Answer : Systematic SAR studies should compare 2-chloro vs. 3-chloro substitutions using electrophysiological assays (e.g., patch-clamp for ion channel modulation). Computational docking (e.g., AutoDock Vina) can predict binding affinities to receptors like GABAA, guided by frameworks for heterocyclic probes .

Q. What mechanistic insights exist for this compound’s interaction with phosphatases or kinases?

  • Methodological Answer : Employ isotope-labeled analogs (e.g., <sup>19</sup>F NMR) to track binding kinetics. Use X-ray crystallography to resolve co-crystal structures with target enzymes, referencing methods for PF-06683324 . Link findings to enzyme allostery or competitive inhibition models .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • Methodological Answer : Apply QSAR models to predict logP and blood-brain barrier permeability. Use molecular dynamics simulations (e.g., GROMACS) to assess metabolic stability against cytochrome P450 isoforms, aligning with frameworks for fluorinated piperidines .

Q. What strategies resolve contradictions in reported activity data across studies?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR vs. ITC for binding affinity). Control for batch-to-batch purity variations via LC-MS and elemental analysis. Reconcile discrepancies using meta-analysis frameworks that prioritize studies with standardized protocols .

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